molecular formula C6H4F3N3 B1464278 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 1314907-34-0

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1464278
M. Wt: 175.11 g/mol
InChI Key: PZODRWXBWYFIPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction between 3-(trifluoromethyl)phenylboronic acid and a suitable precursor (such as a bromoaryl compound) in the presence of a palladium catalyst. The solvent mixture typically includes toluene, water, and ethanol .


Molecular Structure Analysis

The molecular structure of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile reveals a pyrazole ring with a trifluoromethyl group attached at the 3-position. The acetonitrile functional group is linked to the pyrazole ring. The overall structure contributes to its unique properties and potential applications .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 92-93°C at 4 mmHg .
  • Density : 1.187 g/mL at 25°C .
  • Refractive Index : n20/D 1.4565 (lit.) .

Scientific Research Applications

Organic Synthesis Intermediary

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile: serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the pyrazole ring into various molecules, which is crucial for creating compounds with desired biological or chemical properties . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these molecules, making them significant in pharmaceuticals and agrochemicals.

Catalyst Development

This compound is used in the development of catalysts for chemical reactions. The trifluoromethyl group can influence the reactivity of catalysts, potentially leading to more efficient and selective chemical processes . This is particularly valuable in the synthesis of complex organic molecules.

Material Science

In material science, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can be used to modify the surface properties of materials. The introduction of the trifluoromethyl group can alter the hydrophobicity and durability of materials, which is beneficial for developing specialized coatings and additives .

Pharmaceutical Research

The compound’s ability to act as a building block for bioactive molecules makes it significant in pharmaceutical research. It can be used to synthesize new drug candidates with potential therapeutic effects, especially in the areas of anti-inflammatory and anticancer treatments .

Agrochemical Formulation

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile: is also applied in the formulation of agrochemicals. The trifluoromethyl group can enhance the activity and selectivity of herbicides and pesticides, contributing to the development of more effective agricultural products .

Electrochemical Applications

Due to its good conductivity and environmentally friendly features, this compound is explored in electrochemical applications. It can be involved in the synthesis of nitrogen-containing or nitrile-containing compounds through electrochemical conversions .

properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZODRWXBWYFIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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